molecular formula C11H8N2O3 B12007122 4-Phenoxypyrimidine-5-carboxylic acid

4-Phenoxypyrimidine-5-carboxylic acid

Cat. No.: B12007122
M. Wt: 216.19 g/mol
InChI Key: DTKJQDWGSCPDJN-UHFFFAOYSA-N
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Description

4-Phenoxypyrimidine-5-carboxylic acid is a chemical compound with the CAS Number 1172849-72-7 and a molecular formula of C11H8N2O3 . It belongs to a class of compounds based on a 4-phenoxy-pyrimidine-5-carboxamide scaffold, which have been identified in patent literature as possessing significant biological activity . These compounds are primarily investigated for their role as potent agonists of the TGR5 receptor (G-protein coupled bile acid receptor 1) . Activation of the TGR5 receptor is a prominent therapeutic strategy for the treatment of various metabolic disorders, positioning this compound as a valuable building block in medicinal chemistry research. Its applications are specifically relevant for developing potential treatments for conditions such as type 2 diabetes, obesity, non-alcoholic fatty liver disease, and metabolic syndrome . Researchers utilize this pyrimidine carboxylic acid as a critical precursor or intermediate in the synthesis of more complex molecules designed to modulate bile acid signaling pathways . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-phenoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-6-12-7-13-10(9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

DTKJQDWGSCPDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxypyrimidine 5 Carboxylic Acid and Its Analogues

Classical and Modern Approaches to Pyrimidine (B1678525) Ring Formation

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. sennosbiotech.com Consequently, a diverse toolbox of synthetic methods for its construction has been developed, ranging from century-old name reactions to modern catalytic systems.

Biginelli Cyclocondensation and its Variants for Pyrimidine Core Construction

First reported in 1893 by Italian chemist Pietro Biginelli, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. units.itresearchgate.net This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are highly functionalized pyrimidine derivatives. units.itbiomedres.us The classical method often required harsh conditions and long reaction times, leading to modest yields. sennosbiotech.com

Modern advancements have significantly improved the efficiency and scope of the Biginelli reaction. mdpi.com These variants focus on the use of various catalysts and alternative energy sources to achieve milder reaction conditions, shorter reaction times, and higher yields. sennosbiotech.commdpi.com For instance, microwave irradiation has been shown to dramatically shorten reaction times from hours to minutes, with yields often exceeding 90%. researchgate.net A wide array of catalysts, including Lewis acids, Brønsted acids, and even environmentally benign options like cerium(IV) ammonium (B1175870) nitrate (B79036) in water, have been successfully employed. researchgate.netresearchgate.net The versatility of the reaction allows for the incorporation of diverse functional groups by varying the three core components, making it a powerful tool for generating libraries of pyrimidine analogues. units.iteurekaselect.com

Reaction Type Components Conditions Key Features Reference(s)
Classical Biginelli Ethyl acetoacetate, Benzaldehyde, UreaEtOH, cat. HCl, refluxOne-pot synthesis of DHPMs; often low yields and long reaction times. units.it
Microwave-Assisted Ethyl acetoacetate, Benzaldehyde, UreaMicrowave irradiationReaction times reduced to minutes; yields often >90%. researchgate.net
Four-Component Variant Methyl aroylpyruvate, Aromatic aldehyde, Urea, MethanolSodium hydrogen sulfateIntroduces a methoxy (B1213986) group at the 4-position of the pyrimidine ring. biomedres.us
Green Synthesis Aldehyde, β-ketoester, UreaCerium(IV) ammonium nitrate (CAN), waterEnvironmentally friendly catalyst and solvent system. researchgate.net

[3+3] Annulation and Oxidative Annulation Strategies for Pyrimidine Synthesis

Beyond traditional cyclocondensations, annulation strategies provide powerful and convergent pathways to the pyrimidine core. In a [3+3] annulation, two three-atom fragments are combined to form the six-membered pyrimidine ring. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgorganic-chemistry.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish structurally important pyrimidines. acs.org Similarly, [3+3] annulation between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be catalyzed by choline (B1196258) hydroxide (B78521), a green and recyclable catalyst. mdpi.com

Oxidative annulation represents another modern approach where C-H bonds are activated and incorporated into the ring system, often with the aid of a metal catalyst and an oxidant. researchgate.net For instance, 4-arylpyrimidines can be synthesized via an oxidative annulation that activates acetophenone-formamide conjugates. organic-chemistry.orgmdpi.com These methods are highly valued for their atom economy and ability to construct complex pyrimidines from readily available starting materials. organic-chemistry.org

Strategy Reactants Catalyst/Promoter Description Reference(s)
[3+3] Annulation Amidines, Saturated KetonesCu-catalyst, 4-HO-TEMPOForms pyrimidines via a cascade of dehydrogenation/annulation/aromatization. acs.org
[3+3] Annulation α,β-Unsaturated Ketones, Benzamidine HClCholine HydroxideGreen and recyclable catalyst system for pyrimidine synthesis. mdpi.com
Oxidative Annulation Acetophenone-formamide conjugatesK₂S₂O₈Promotes the formation of 4-arylpyrimidines. organic-chemistry.orgmdpi.com
[3+2+1] Annulation Amidines, Ketones, N,N-dimethylaminoethanol (DMEA)N/ADMEA serves as a one-carbon source through C(sp³)-H activation. mdpi.comresearchgate.net

Multi-component Reactions (MCRs) in Pyrimidine Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, are highly efficient for generating molecular diversity. units.itacs.org The Biginelli reaction is a prime example of a three-component reaction used in pyrimidine synthesis. mdpi.comacs.org

Modern MCRs have expanded the repertoire for pyrimidine synthesis significantly. A novel, regioselective, iridium-catalyzed MCR allows for the synthesis of highly substituted pyrimidines from an amidine and up to three different alcohols. organic-chemistry.orgacs.orgbohrium.com This sustainable process operates through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Other MCRs include a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org The efficiency and combinatorial nature of MCRs make them exceptionally attractive for the rapid synthesis of large libraries of pyrimidine derivatives for screening and optimization. acs.orgbohrium.com

Strategic Introduction of the Phenoxy Moiety

Once the pyrimidine-5-carboxylic acid (or its ester equivalent) core is synthesized, the next critical step is the installation of the phenoxy group at the C4-position. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards SNAr. acs.orgnih.gov To synthesize 4-phenoxypyrimidine-5-carboxylic acid, a common strategy involves reacting a 4-halopyrimidine-5-carboxylate ester with a phenoxide nucleophile. The carboxylate group at the 5-position further activates the ring for nucleophilic attack at the adjacent C4-position. The reaction is typically carried out by treating the 4-halopyrimidine with phenol (B47542) in the presence of a base, such as potassium carbonate, which generates the more nucleophilic phenoxide in situ.

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org This step is generally the rate-determining step of the reaction. libretexts.org

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product. libretexts.org

A peculiar and significant aspect of SNAr reactions is the trend in leaving group ability, which is often the reverse of that observed in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com For activated aryl halides, the typical order of reactivity is F > Cl > Br > I. nih.gov

Leaving Group Relative Rate Reason for Reactivity Reference(s)
F HighestStrongest inductive electron-withdrawing effect, powerfully activating the ring for nucleophilic attack (rate-determining step). masterorganicchemistry.comlibretexts.org
Cl IntermediateModerate inductive effect compared to fluorine. nih.gov
Br IntermediateSimilar reactivity to chlorine. nih.gov
I LowestWeakest inductive effect among halogens, providing the least activation for the initial nucleophilic attack. nih.gov
Regioselectivity in Phenoxy Introduction

The introduction of a phenoxy group onto the pyrimidine ring, particularly in the presence of a substituent at the C-5 position, is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to attack by nucleophiles. The regioselectivity of this attack is dictated by the electronic distribution within the ring.

In a 4-halopyrimidine system, such as one bearing a chloro or bromo substituent at C-4, the C-4 and C-6 positions are the most electron-deficient and thus the most activated sites for nucleophilic attack. This is due to the inductive electron-withdrawing effect of the two ring nitrogen atoms. Theoretical studies using quantum mechanics, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), confirm that the C-4 position typically bears a large LUMO lobe, indicating it is the primary site for nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, substitution is usually selective for the C-4 position. wuxiapptec.com This inherent reactivity allows for a regioselective substitution reaction.

When a precursor like ethyl 4-chloropyrimidine-5-carboxylate is treated with a nucleophile such as sodium phenoxide, the substitution occurs selectively at the C-4 position, displacing the chloride to form the corresponding 4-phenoxy derivative. The presence of an electron-withdrawing group at the C-5 position, such as an ester, further activates the C-4 position towards nucleophilic attack, reinforcing this regioselectivity. Studies on analogous systems, such as 2,4-dichloroquinazolines, which also feature a pyrimidine core, consistently show that nucleophilic substitution with various amines occurs preferentially at the C-4 position. mdpi.comrsc.org This high degree of predictability makes nucleophilic aromatic substitution a reliable method for introducing the phenoxy moiety at the desired position. wuxiapptec.commdpi.com

Transition Metal-Catalyzed Coupling Reactions for Aryl-Oxygen Bond Formation

While direct SNAr reactions are effective, transition metal-catalyzed cross-coupling reactions provide an alternative and powerful toolbox for forming the crucial aryl-oxygen bond.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-heteroatom bonds. wikipedia.orglibretexts.org An analogous reaction, the Buchwald-Hartwig etherification, can be used to form aryl ethers from aryl halides and alcohols or phenols. wikipedia.org This reaction class generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol/phenoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. libretexts.org

While extensively used for C-N and C-S bond formation, and for the synthesis of many aryl ethers, specific examples of palladium-catalyzed coupling of phenols with 4-chloropyrimidine-5-carboxylic acid derivatives are less common in the literature compared to copper-catalyzed methods. wikipedia.orgorganic-chemistry.org However, the general principles suggest its applicability. The reaction would typically employ a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines or sterically hindered alkylphosphines) which are crucial for catalyst stability and activity. nih.gov

Table 1: General Components of a Hypothetical Palladium-Catalyzed Phenoxylation
ComponentFunction/ExampleReference
Aryl Halide4-Chloro- or 4-Bromopyrimidine derivative wikipedia.org
NucleophilePhenol wikipedia.org
Palladium SourcePd(OAc)₂, Pd₂(dba)₃ nih.gov
LigandSterically hindered phosphines (e.g., tBu₃P, biarylphosphines) nih.gov
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄ libretexts.org
SolventToluene, Dioxane libretexts.org
Copper-Catalyzed Methods

The copper-catalyzed formation of aryl ethers, known as the Ullmann condensation or Ullmann ether synthesis, is a classical and widely used method. organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for the synthesis of phenoxypyrimidines. The traditional Ullmann reaction often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper metal. wikipedia.org However, modern "modified" Ullmann protocols employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand and a base, allowing the reaction to proceed under much milder conditions. rug.nl

The reaction involves the coupling of an aryl halide with an alcohol or phenol. For the synthesis of this compound, a 4-halopyrimidine-5-carboxylate ester would be reacted with phenol in the presence of a copper catalyst. wikipedia.orgnih.gov The mechanism is thought to involve a Cu(I) species as the active catalyst. rug.nlwikipedia.org The reaction pathway is distinct from the Pd-catalyzed cycle and is generally believed to proceed via the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide, rather than through a Cu(III) intermediate formed by oxidative addition. nih.govwikipedia.org

Table 2: Typical Conditions for Copper-Catalyzed Ullmann Ether Synthesis
ComponentExampleTypical ConditionsReference
Aryl Halide4-Chloropyrimidine-5-carboxylate- wikipedia.org
NucleophilePhenol- wikipedia.org
Copper CatalystCuI, Cu₂O, Cu(OAc)₂5-20 mol% rug.nlnih.gov
Ligand1,10-Phenanthroline, L-proline, diamines10-40 mol% rug.nl
BaseK₂CO₃, Cs₂CO₃1.5-2.5 equivalents nih.gov
SolventDMF, DMSO, Toluene, Pyridine80-140 °C nih.gov

Formation of the Carboxylic Acid Functionality at the C-5 Position

The carboxylic acid group at the C-5 position is typically installed either by building it into the pyrimidine ring during its initial construction or by modifying a precursor functional group at that position in a later step. A common and versatile strategy is the oxidation of a more reduced functional group.

Oxidation of Precursor Functional Groups (e.g., Methyl, Aldehyde, Ester)

The conversion of precursors like esters, methyl groups, or aldehydes into a carboxylic acid is a fundamental transformation in organic synthesis.

Hydrolysis of a C-5 ester is the most direct route if the pyrimidine ring is synthesized with an ester group already in place. Alkaline hydrolysis, for instance using potassium hydroxide in an alcohol or aqueous solution, readily converts a C-5-alkoxycarbonylpyrimidine to the corresponding pyrimidine-5-carboxylic acid upon acidification. wikipedia.org

Alternatively, if the pyrimidine is synthesized with a methyl group at the C-5 position, a two-step oxidation is required. The methyl group is first oxidized to an aldehyde (formyl group), which is then further oxidized to the carboxylic acid. This stepwise approach is often necessary to avoid over-oxidation or degradation of the electron-deficient pyrimidine ring. The oxidation of a 5-hydroxymethyl intermediate to the aldehyde and then to the carboxylic acid is a known pathway. mdpi.comnih.gov

Direct Oxidation Methods

Direct methods for the oxidation of a C-5 methyl or formyl group to a carboxylic acid often employ strong oxidizing agents.

For the oxidation of a methyl group, potassium permanganate (B83412) (KMnO₄) is a powerful and effective reagent. The oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid using KMnO₄ has been reported, with yields significantly improved by the addition of a small amount of potassium hydroxide. oregonstate.edu A similar method has been used for the synthesis of 5-methylpyrazine-2-carboxylic acid. google.com

For the oxidation of a formyl group (aldehyde) to a carboxylic acid, milder oxidants are typically sufficient. Silver oxide (Ag₂O) is a classic reagent for this transformation, often used in what is known as the Tollens' reaction. This method is effective for converting aldehydes to carboxylates under basic conditions. The oxidation of 5-formyluracil (B14596) to uracil-5-carboxylic acid is a documented example of this type of conversion on a pyrimidine ring. mdpi.com The oxidation of the related 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid also proceeds through an aldehyde intermediate which is then oxidized to the acid. mdpi.comnih.gov

Hydrolysis of Ester or Nitrile Precursors

A common and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ester or nitrile precursors. This process involves the cleavage of the ester or nitrile group to form the carboxylic acid functional group.

The hydrolysis of esters is a well-established chemical transformation that can be carried out under acidic, basic, or neutral conditions. libretexts.orgchemguide.co.uk Typically, the ester is heated with an excess of water in the presence of a strong acid (like hydrochloric or sulfuric acid) or a base (like sodium hydroxide). wjec.co.uksaskoer.caresearchgate.net Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion, forming the carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid. saskoer.ca For instance, ethyl 4-phenoxypyrimidine-5-carboxylate can be hydrolyzed using a solution of sodium hydroxide in a solvent like methanol, followed by acidification to produce this compound. researchgate.net

Alternatively, the nitrile group of 4-phenoxypyrimidine-5-carbonitrile can be hydrolyzed to the carboxylic acid. This transformation usually requires more vigorous reaction conditions than ester hydrolysis, typically involving heating with a strong acid or base for an extended period. The hydrolysis proceeds via an intermediate carboxamide, which is then further hydrolyzed to the carboxylic acid. ias.ac.in For example, the synthesis of pyrimidine-5-carboxamide derivatives can be achieved from pyrimidine-5-carbonitrile precursors, which highlights a related transformation pathway. ias.ac.innih.gov

Carboxylation Reactions

Carboxylation reactions involve the direct introduction of a carboxyl group (-COOH) onto the pyrimidine ring. This can be achieved by reacting a suitable pyrimidine precursor with a carboxylating agent, such as carbon dioxide. youtube.com This method often requires the generation of a reactive intermediate, such as an organometallic species (e.g., an organolithium or Grignard reagent) at the 5-position of the pyrimidine ring. The subsequent reaction of this intermediate with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid. While a powerful technique for creating C-C bonds, its application to electron-deficient systems like pyrimidines can be challenging and may require specific activation strategies. youtube.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. rasayanjournal.co.in These advanced techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials, aligning with the principles of green chemistry. benthamdirect.comnih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours or days to mere minutes. acs.orgnih.gov It can also lead to higher product yields and improved purity. researchgate.net The synthesis of various pyrimidine analogues, including those with ester functionalities that are precursors to carboxylic acids, has been successfully achieved using microwave heating. acs.orgtandfonline.comtandfonline.com For example, the Biginelli reaction, a multicomponent reaction often used to produce dihydropyrimidines, can be significantly accelerated under microwave conditions. tandfonline.com The displacement of leaving groups on the pyrimidine ring with nucleophiles is also enhanced by microwave heating, allowing for the rapid synthesis of diverse derivatives. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Biginelli ReactionSeveral hours to days5-15 minutesOften significant tandfonline.com
Nucleophilic Substitution16 hours10-20 minutesSignificant acs.org
Multistep Synthesis~2 daysA few minutesSignificant nih.gov
Pyrazoline SynthesisSeveral hours5-15 minutesComparable to higher shd-pub.org.rs

Solvent-Free and Green Solvent Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. rasayanjournal.co.in Solvent-free reactions, also known as solid-state or neat reactions, are conducted by mixing the reactants without any solvent. jsynthchem.com This approach is frequently combined with techniques like microwave irradiation or mechanochemistry. tandfonline.commdpi.com Several pyrimidine derivatives have been synthesized under solvent-free conditions, offering benefits such as simplified workup procedures, reduced waste, and lower costs. ias.ac.injsynthchem.com

When a solvent is necessary, the use of "green" solvents like water, ethanol (B145695), or water-ethanol mixtures is highly encouraged. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyrimidine-fused heterocycles has been successfully demonstrated in aqueous media, sometimes catalyzed by organocatalysts or even proceeding without a catalyst. tandfonline.comtandfonline.comresearchgate.net

Metal-Free Catalysis in Pyrimidine Synthesis

Traditional organic synthesis often relies on transition-metal catalysts, which can be expensive, toxic, and leave trace metal impurities in the final product. nih.gov Consequently, there is growing interest in developing metal-free catalytic systems. rsc.org These approaches often utilize organocatalysts, which are small organic molecules that can catalyze reactions with high efficiency and selectivity. tandfonline.com For instance, organocatalytic methods have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water. tandfonline.com Other metal-free strategies for pyrimidine synthesis include tandem [3+3] annulation and visible-light-enabled photo-oxidation, which avoids the need for metal-based oxidants. nih.gov The use of readily available and environmentally benign catalysts like iodine or simply performing reactions under basic conditions without any metal catalyst represents a sustainable alternative for constructing the pyrimidine core. nih.govrsc.org

Table 2: Examples of Metal-Free Catalytic Systems for Pyrimidine Synthesis

Catalyst SystemReaction TypeAdvantagesReference
Taurine (Organocatalyst)Multicomponent ReactionUses water as solvent, catalyst is reusable tandfonline.comtandfonline.com
Visible Light / PhotoredoxAnnulation/OxidationMild conditions, avoids metal oxidants nih.gov
Sodium Hydroxide (Base)Cascade ReactionTransition-metal-free, no external oxidant needed nih.gov
Catalyst-Free (Thermal)CyclizationSimple, avoids catalyst contamination and cost researchgate.net

Mechanochemical Synthesis

Mechanochemistry, particularly ball-milling, is a solvent-free technique that uses mechanical force to induce chemical reactions. mdpi.com Reactants are placed in a milling jar with grinding balls and subjected to high-energy milling, which promotes intimate mixing and can initiate reactions in the solid state. rasayanjournal.co.in This method is highly efficient, reduces or eliminates the need for solvents, shortens reaction times, and can provide access to products that are difficult to obtain through conventional solution-phase chemistry. jsynthchem.comrsc.orgresearchgate.net The synthesis of a variety of nitrogen-containing heterocycles, including pyrimidines and their derivatives, has been successfully achieved using ball-milling. jsynthchem.commdpi.comacs.org The Biginelli reaction, for example, can be carried out efficiently under mechanochemical conditions to produce dihydropyrimidones. mdpi.com This eco-friendly approach is notable for its high atom economy and potential for large-scale synthesis. jsynthchem.com

Flow Chemistry Applications in Production

The adoption of continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless multi-step syntheses. While specific documented examples of the continuous flow synthesis of this compound are not extensively reported in publicly available literature, the principles and established applications for similar heterocyclic systems provide a strong foundation for its potential implementation.

The key reaction for introducing the phenoxy group at the 4-position of the pyrimidine ring is typically a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, a halogenated pyrimidine precursor, such as a 4-chloropyrimidine-5-carboxylate, reacts with a phenoxide nucleophile. Flow chemistry is particularly well-suited for optimizing and performing SNAr reactions.

Key Advantages of Flow Chemistry for SNAr Reactions:

FeatureAdvantage in Flow Chemistry
Precise Temperature Control Microreactors offer a high surface-area-to-volume ratio, enabling rapid and precise control of reaction temperature. This is crucial for SNAr reactions, which can be exothermic and where temperature control is vital for minimizing side reactions and ensuring high yields.
Enhanced Mixing The small dimensions of flow reactors facilitate efficient mixing of reactants, which is particularly beneficial for reactions involving solids or biphasic systems. This can lead to faster reaction times and improved product quality.
Increased Safety The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents or intermediates. This is especially relevant when working with reactive intermediates or performing reactions at high temperatures and pressures. lookchem.com
Scalability Scaling up a flow process typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward and predictable than scaling up a batch reaction.

A hypothetical continuous flow setup for the synthesis of a this compound ester, a direct precursor to the final acid, could involve pumping a solution of a 4-chloropyrimidine-5-carboxylate ester and a solution of a substituted phenol with a base through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction for yield and purity. acs.orgnih.gov Subsequent in-line purification or a continuous hydrolysis step could potentially afford the desired this compound in a fully continuous process.

While direct case studies are limited, research on the continuous flow synthesis of other functionalized pyridines and pyrimidines demonstrates the feasibility of this approach. For instance, the hydrogenation of substituted pyridines has been successfully achieved in flow, showcasing the ability to handle heterogeneous catalysis in continuous systems. researchgate.net Furthermore, SNAr reactions on other heterocyclic systems have been efficiently performed in flow reactors, often with significant improvements in yield and reaction time compared to batch methods. lookchem.com

Principles of Green Chemistry in Relation to Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of this compound and its analogues can be significantly improved by incorporating these principles.

Core Green Chemistry Principles and Their Application:

Prevention of Waste: It is preferable to prevent the formation of waste rather than to treat it after it has been created. This can be achieved by designing syntheses with high atom economy and high yields.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing synthetic routes that minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. Research into the synthesis of pyrimidine derivatives has explored the use of greener solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally friendly than traditional solvents like dimethylformamide (DMF) or chlorinated solvents. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis and ultrasonic irradiation are techniques that can often reduce reaction times and energy consumption in the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The development of efficient and recyclable catalysts for the key bond-forming steps in the synthesis of this compound is a key area of green chemistry research.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. While the core building blocks for pyrimidines are often derived from petrochemical sources, the exploration of bio-based starting materials is an ongoing area of research.

Greener Synthetic Approaches for Pyrimidine Derivatives:

Several greener methods have been reported for the synthesis of various pyrimidine derivatives, which could be adapted for the production of this compound. These include:

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. This approach adheres to the principles of atom and step economy.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. Mechanical grinding (mechanochemistry) and solid-state reactions are examples of solvent-free techniques that have been applied to pyrimidine synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines.

The following table summarizes some green chemistry metrics that are crucial for evaluating the sustainability of a synthetic process.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
E-Factor (Environmental Factor) Total weight of waste / Weight of productA lower E-Factor is better, indicating less waste generation. This metric encourages the reduction of solvent use and byproducts.
Process Mass Intensity (PMI) Total mass in a process / Mass of productPMI provides a comprehensive measure of the overall efficiency of a process, including all solvents, reagents, and processing aids.
Reaction Mass Efficiency (RME) Mass of the desired product / Total mass of reactantsRME is a useful metric for evaluating the efficiency of a specific chemical reaction within a larger process.

By applying these principles and methodologies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Studies of 4 Phenoxypyrimidine 5 Carboxylic Acid

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring, being a diazine, is inherently electron-deficient, which profoundly influences its reactivity. bhu.ac.in This electron deficiency is a key factor in its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution. bhu.ac.in

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine nucleus makes it amenable to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6, where the negative charge of the intermediate can be delocalized over both nitrogen atoms. bhu.ac.in In the case of 4-phenoxypyrimidine-5-carboxylic acid, the phenoxy group at the C4 position can act as a leaving group in the presence of a strong nucleophile.

While direct experimental data on the displacement of the phenoxy group in this compound is not extensively documented in the reviewed literature, the reactivity can be inferred from related systems. For instance, studies on perfluoropyrimidines have shown that a phenoxide group can be displaced in a second substitution reaction, indicating its viability as a leaving group under certain conditions. nih.gov The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been observed to result in the substitution of the alkoxy group, suggesting that alkoxy and, by extension, phenoxy groups can be displaced by strong nucleophiles. researchgate.net

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The presence of electron-withdrawing groups on the ring enhances the rate of reaction by stabilizing the negatively charged intermediate. In this compound, the pyrimidine nitrogens and the carboxylic acid group contribute to the electron-deficient character of the ring, thereby facilitating nucleophilic attack.

It is important to note that in many synthetic routes leading to phenoxypyrimidines, a halogenated pyrimidine is the precursor, and the phenoxy group is introduced via an SNAr reaction with a phenoxide salt. bhu.ac.in This highlights the greater lability of halogens as leaving groups compared to the phenoxy group. However, the displacement of the phenoxy group remains a potential reaction pathway, particularly with highly reactive nucleophiles or under forcing reaction conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally considered to be of little synthetic importance. bhu.ac.in The two nitrogen atoms in the ring are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles. bhu.ac.inpharmaguideline.com Furthermore, under the strongly acidic conditions often required for EAS, the ring nitrogens are extensively protonated, further increasing the deactivation of the ring. bhu.ac.in

In the specific case of this compound, the deactivating effect is compounded by the presence of the carboxylic acid group at the C5 position, which is also an electron-withdrawing group. While the phenoxy group at C4 is typically an activating group in electrophilic aromatic substitution on benzene (B151609) rings, its influence is insufficient to overcome the strong deactivating effect of the diazine core and the carboxylic acid. Electrophilic attack, if it were to occur, would be predicted to take place at the C5 position, which is the only available carbon not directly adjacent to a ring nitrogen. However, this position is already occupied by the carboxylic acid group.

Research on the electrophilic substitution of pyrimidones, which are activated towards electrophilic attack, supports the general unreactivity of unactivated pyrimidines. bhu.ac.in For instance, nitration can be achieved on pyrimidone systems but not on simple pyrimidines. bhu.ac.in Therefore, it can be concluded that this compound is not a viable substrate for electrophilic aromatic substitution under standard conditions.

Functionalization of Ring Nitrogens (e.g., Alkylation, Acylation)

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can therefore act as nucleophiles, undergoing reactions such as alkylation and acylation. The quaternization of the pyrimidine ring can enhance its reactivity towards nucleophiles. umich.edu

The alkylation of pyrimidine derivatives at the nitrogen atoms is a known transformation. pharmaguideline.com For instance, poly(4-vinylpyridine) can be quaternized with methyl iodide. organic-chemistry.org In the context of this compound, the two ring nitrogens are potential sites for alkylation. The N1 and N3 atoms are not sterically hindered by the adjacent substituents, making them accessible to electrophiles like alkyl halides. The reaction of pyrimidines with alkyl halides can lead to the formation of pyrimidinium salts. umich.edu

The conditions for such reactions can vary, with some quaternizations of nicotinamide (B372718) derivatives being achieved through conventional heating or microwave irradiation in solvents like ethanol (B145695) or acetone. nih.gov The use of a base, such as potassium hydroxide (B78521), in an ionic liquid has also been reported as an efficient method for the N-alkylation of various nitrogen heterocycles. semanticscholar.org While specific examples of the N-alkylation of this compound are not detailed in the available literature, the general reactivity of pyrimidines suggests that this compound would be susceptible to functionalization at the ring nitrogens under appropriate conditions. It is also important to consider that under certain conditions, quaternization can be the first step in a sequence leading to ring-opening or rearrangement reactions. umich.edu

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the C5 position of this compound is a versatile functional handle that allows for a variety of chemical transformations, most notably esterification and amidation.

Esterification Reactions (Fischer Esterification and Alternatives)

The conversion of the carboxylic acid group of this compound to an ester is a common and important transformation. One of the most classic methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

The synthesis of various pyrimidine-5-carboxylic acid esters has been reported, underscoring the feasibility of this reaction. For example, ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylates have been synthesized, demonstrating the successful esterification of a pyrimidine carboxylic acid core. Similarly, the preparation of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights the utility of esterification in the synthesis of complex heterocyclic systems.

Alternative methods to Fischer esterification exist for the synthesis of esters from carboxylic acids. These can be particularly useful if the substrate is sensitive to strong acidic conditions. While not specifically documented for this compound, these methods include reactions with alkyl halides, often in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to reaction with an alcohol.

The following table summarizes representative conditions for Fischer esterification.

Reactants Catalyst Conditions Product Citation
Carboxylic Acid, AlcoholH₂SO₄, TsOH, or other strong acidHeat, often with excess alcoholEster, Water
Pyridine Carboxylic Acid, AlcoholSulfuric acidHeat, followed by neutralization and extractionPyridine carboxylic acid ester

Amidation and Peptide Coupling

The carboxylic acid group of this compound can be readily converted to an amide through reaction with an amine. This transformation is of significant interest, as demonstrated by the synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives as potent TGR5 agonists.

Direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid is usually activated first. A common method involves the use of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. This process is often carried out as a one-pot reaction.

A wide variety of coupling reagents are available, each with its own advantages and disadvantages. Some of the most common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). The choice of coupling reagent and additives (such as HOBt or HOAt) can be crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral amines.

In the synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives, a common procedure involves the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). The mechanism of HATU coupling involves the deprotonation of the carboxylic acid by the base, followed by attack on the HATU reagent to form an activated ester with HOAt. This activated ester is then susceptible to nucleophilic attack by the amine to yield the desired amide.

The table below provides an overview of common peptide coupling reagents and their general applications.

Coupling Reagent Abbreviation Typical Use Citation
DicyclohexylcarbodiimideDCCGeneral amide and ester synthesis
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDC or EDCIWater-soluble carbodiimide (B86325) for general amide synthesis
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEfficient coupling with low racemization
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPSimilar to BOP, often used in solid-phase synthesis
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUCommon reagent for routine peptide synthesis
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly efficient, especially for hindered couplings

Reduction of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is amenable to reduction to its corresponding primary alcohol, (4-phenoxypyrimidin-5-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the C(O)OH group at the 5-position of the pyrimidine ring into a CH₂OH group. While direct reduction of the carboxylic acid can be achieved, it is often more common to first convert the acid to its more reactive ester derivative, such as an ethyl or methyl ester, which is then reduced.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of both carboxylic acids and esters to primary alcohols. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. For acid chlorides, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels the chloride ion to form an aldehyde. This aldehyde is then immediately reduced in a second step to the primary alcohol. libretexts.orgyoutube.com The synthesis of related (pyrimidin-5-yl)methanol compounds has been documented, such as {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol and (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, illustrating the viability of this reduction on the pyrimidine-5-carboxylate system. ijacskros.comresearchgate.net

Table 1: Common Reagents for Carboxylic Acid/Ester Reduction
ReagentFormulaSubstrateProduct
Lithium Aluminum HydrideLiAlH₄Carboxylic Acid / Ester / Acid ChloridePrimary Alcohol
Sodium BorohydrideNaBH₄Acid Chloride (often too slow for esters/acids)Primary Alcohol
DiboraneB₂H₆Carboxylic Acid / EsterPrimary Alcohol

Conversion to Acid Halides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These intermediates are highly valuable in synthesis as they facilitate subsequent nucleophilic acyl substitution reactions.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid involves treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk This reaction effectively replaces the hydroxyl group of the acid with a chlorine atom, producing the highly reactive 4-phenoxypyrimidine-5-carbonyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acid chloride. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used for this transformation. chemguide.co.uk The resulting acid chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives.

Anhydrides: Anhydrides of this compound can be formed, though their reactivity can lead to complex transformations. In a related system, the reaction of 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride (B1165640) did not simply form a mixed anhydride but resulted in a cyclization-acetylation cascade to produce a novel pyrimido[5,4-c] nih.govnih.govbenzoxazepinone ring system. researchgate.net This suggests that intramolecular reactions can be competitive upon activation of the carboxylic acid moiety, especially when nucleophilic groups are present elsewhere in the molecule. The reactivity of cyclic anhydrides with various nucleophiles to form carboxylic acid derivatives is a well-established field of study. mdpi.comnih.govresearchgate.net

Table 2: Reagents for Converting Carboxylic Acids to Acid Chlorides
ReagentFormulaByproductsNotes
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Most common; gaseous byproducts simplify workup. chemguide.co.uk
Phosphorus(V) ChloridePCl₅POCl₃, HCl(g)Solid reagent; reaction is often vigorous. chemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃Liquid reagent; less vigorous than PCl₅. chemguide.co.uk
Oxalyl Chloride(COCl)₂CO₂(g), CO(g), HCl(g)Often used under mild conditions with a DMF catalyst.

Reactivity of the Phenoxy Substituent

Substituent Effects on Pyrimidine Reactivity

The phenoxy group at the C4 position significantly modulates the electronic properties and reactivity of the pyrimidine ring. The oxygen atom of the phenoxy group acts as an electron-donating group through resonance, pushing electron density into the pyrimidine ring. nih.govmdpi.com This effect is particularly pronounced at the ortho and para positions relative to the point of attachment. Theoretical studies on related diazines confirm that a phenoxy substituent contributes significant electron density to the electron-deficient diazine ring. mdpi.com

Transformations at the Phenoxy Moiety (e.g., Halogenation, Nitration)

The phenyl ring of the phenoxy substituent is itself a site for chemical modification, most notably through electrophilic aromatic substitution. The ether oxygen atom is a strong activating group and directs incoming electrophiles to the ortho and para positions of the phenoxy ring.

Halogenation: The halogenation of the phenoxy ring, for example with bromine (Br₂), is expected to proceed readily. In the bromination of phenol (B47542), the hydroxyl group is so activating that reaction with bromine water leads to the formation of a trisubstituted product (2,4,6-tribromophenol). youtube.comyoutube.com Similarly, the ether oxygen of the phenoxy group in this compound will activate the attached phenyl ring, directing bromination to the ortho and para positions. The reaction can often be controlled to yield mono- or di-substituted products by using a non-polar solvent like carbon tetrachloride (CCl₄) and controlling the stoichiometry of the halogenating agent. youtube.com

Nitration: The nitration of the phenoxy ring is a more complex transformation due to the interplay of directing effects. The ether oxygen activates the ortho and para positions of the phenoxy ring, while the pyrimidine ring, being electron-withdrawing, deactivates the entire phenoxy substituent, particularly at the ipso-position. Studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction outcome is highly dependent on the nitrating agent used. researchgate.net In another case, nitration of 5-acetamido-2-phenylpyrimidine resulted in substitution at the meta-position of the phenyl ring, demonstrating the powerful deactivating influence of the pyrimidine ring. rsc.org Therefore, for this compound, nitration could potentially yield a mixture of ortho-, para-, and even meta-nitro isomers on the phenoxy ring, with the precise ratio depending heavily on the reaction conditions. sci-hub.seorgchemres.org

Table 3: Potential Regioisomers from Mononitration of the Phenoxy Ring
PositionProduct Name FragmentDirecting Influence
ortho-4-(2-nitrophenoxy)pyrimidine...Activated by ether oxygen (major electronic effect).
para-4-(4-nitrophenoxy)pyrimidine...Activated by ether oxygen (major electronic effect, less sterically hindered).
meta-4-(3-nitrophenoxy)pyrimidine...Favored if the deactivating effect of the pyrimidine ring dominates. rsc.org

Mechanistic Insights into Key Transformations

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.govmdpi.com The multifunctional nature of this compound makes it an excellent candidate for designing such processes. The molecule possesses several reactive sites: the carboxylic acid, the electron-rich phenoxy ring, and the electron-deficient pyrimidine ring.

A potential cascade could be initiated by activating the carboxylic acid. For example, conversion to the acid chloride or anhydride could be followed by an intramolecular Friedel-Crafts-type acylation onto the activated phenoxy ring, leading to a complex tricyclic ketone. Research on the reaction of a similar pyrimidine carboxylic acid with acetic anhydride demonstrated an intramolecular cyclization to form a novel pyrimido[5,4-c] nih.govnih.govbenzoxazepinone core, a clear example of a cascade process involving ring formation. researchgate.net

Another strategy could involve a tandem cyclization/halogenation sequence. nih.gov For instance, a derivative of this compound could undergo a cyclization reaction, and the resulting heterocyclic product could then be halogenated in the same pot using an appropriate oxidizing agent and halide source. Enzymatic cascades have also been developed for the synthesis of dicarboxylic acids from precursors containing alcohol and aldehyde groups, highlighting the potential for biocatalytic tandem reactions. rsc.orgnih.gov The development of cascade reactions involving rearrangements, such as the Smiles rearrangement, also presents a sophisticated strategy for creating molecular complexity from relatively simple starting materials in a single, efficient operation. rsc.org

Role of Catalysts and Reagents

The conversion of this compound into its corresponding amides is a key chemical transformation. This reaction is facilitated by the use of specific catalysts and reagents that activate the carboxylic acid group, enabling its reaction with an amine.

The synthesis of 4-phenoxypyrimidine-5-carboxamide derivatives can be achieved through several established methods for amide bond formation. These methods typically involve the use of condensing agents to facilitate the coupling between the carboxylic acid and an amine. The reaction is generally carried out in an inert solvent. Common solvents for this type of transformation include halogenated hydrocarbons, ethers, and dimethylformamide (DMF). The reaction temperature can range from cooling conditions to heating, with a preferred range of -20°C to 60°C. researchgate.net

Several classes of reagents are employed to activate the carboxylic acid for amidation:

Acid Halide Method: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, which then readily reacts with an amine.

Mixed or Symmetric Acid Anhydride Method: The carboxylic acid can be converted to a mixed or symmetric anhydride, which serves as an activated intermediate for the reaction with an amine.

Active Ester Method: The carboxylic acid is converted into an active ester, which is a good leaving group and facilitates the nucleophilic attack by the amine.

Condensing Agent Method: A variety of condensing agents can be used to directly couple the carboxylic acid with an amine. These agents activate the carboxylic acid in situ. Commonly used condensing agents include:

Dicyclohexylcarbodiimide (DCC)

Water-soluble carbodiimide (WSC), such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Carbonyl diimidazole (CDI)

A patent describing the synthesis of pyrimidine-5-carboxamide derivatives outlines these general methods for the condensation of a carboxylic acid compound with an amine. researchgate.net

Interactive Data Table: Common Condensing Agents for Amide Synthesis from Carboxylic Acids

Condensing AgentAbbreviationClassByproductSolubility of Byproduct
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or WSCCarbodiimideWater-soluble urea (B33335)High in water
DicyclohexylcarbodiimideDCCCarbodiimideDicyclohexylurea (DCU)Low in most organic solvents
Carbonyl diimidazoleCDIImidazoliumImidazole and CO2Varies

This table presents common condensing agents applicable to the synthesis of amides from carboxylic acids, including derivatives of this compound.

Kinetic Studies of Acid-Catalyzed Reactions

Research on related pyrimidine-5-carboxylic acid esters has investigated their hydrolysis under alkaline and acidic conditions. For instance, studies on the hydrolysis of various pyrimidine-5-carboxylic acid esters have shown that the reaction typically yields the corresponding carboxylic acid, without rearrangement to other products. researchgate.net However, these studies did not provide kinetic data for the hydrolysis process.

General kinetic studies on the hydrolysis of other classes of pyrimidine derivatives, such as nucleosides, have been conducted, but the reaction mechanisms and kinetics are not directly transferable to the simpler this compound structure. The rate of hydrolysis of carboxylic acid derivatives is generally known to depend on the nature of the leaving group, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. chegg.comdoubtnut.com

Without specific experimental data for this compound, any discussion on its reaction kinetics under acid-catalyzed conditions would be speculative. Further experimental investigation is required to determine the kinetic parameters for reactions such as acid-catalyzed esterification or hydrolysis of its derivatives.

Computational and Theoretical Investigations of 4 Phenoxypyrimidine 5 Carboxylic Acid

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the molecule's stability and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies exclusively focused on 4-phenoxypyrimidine-5-carboxylic acid are not extensively detailed in available literature, the methodology is well-established from research on closely related compounds, such as its derivatives. researchgate.net

Computational studies on 4-phenoxypyrimidine-5-carboxamide derivatives have utilized DFT with the B3LYP functional and a 6-31G* basis set to optimize chemical structures and determine their stability. researchgate.net This level of theory is effective for calculating the ground-state molecular geometry, bond lengths, and bond angles. The optimization process seeks the lowest energy structure, providing a detailed three-dimensional model of the molecule. For this compound, such calculations would reveal the precise arrangement of the pyrimidine (B1678525) and phenyl rings and the orientation of the carboxylic acid group. The stability of the molecule is often inferred from its total energy and the analysis of its frontier molecular orbitals (HOMO and LUMO). dntb.gov.uaespublisher.com

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations This table is illustrative, based on standard values and principles from DFT studies on similar molecules.

Parameter Predicted Value Description
C-O (Ether) Bond Length ~1.36 Å The bond connecting the phenyl and pyrimidine rings.
C=O (Carbonyl) Bond Length ~1.21 Å The double bond within the carboxylic acid group.
O-H (Carboxyl) Bond Length ~0.97 Å The hydroxyl bond in the carboxylic acid group.
Dihedral Angle (Ring-O-Ring) Varies The twist angle between the planes of the pyrimidine and phenyl rings.

The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the ether linkage (pyrimidine-O-phenyl) and the bond connecting the carboxylic acid group to the pyrimidine ring. Computational methods can map the potential energy surface by systematically rotating these bonds to identify all possible conformations.

By calculating the energy of each conformation, a landscape of energy minima is generated. The structure corresponding to the lowest energy point on this surface is the global energy minimum, representing the most stable conformation of the molecule under the simulated conditions. researchgate.net These analyses are critical for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Spectroscopic Property Prediction

Theoretical models can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each nucleus determines its shielding and, consequently, its resonance frequency. For carboxylic acids, the acidic proton of the -COOH group is highly characteristic, typically appearing far downfield in the ¹H NMR spectrum. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predictions are based on established chemical shift ranges for the functional groups present.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxylic Acid (-COOH) 10.0 - 13.0 libretexts.orgprinceton.edupressbooks.pub 160 - 180 libretexts.org The acidic proton signal is often broad.
Aromatic/Pyrimidine (C-H) 7.0 - 9.0 110 - 160 Represents protons and carbons of both ring systems.
Carbonyl Carbon (C=O) N/A 160 - 180 libretexts.org The carbon of the carboxylic acid group.

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Theoretical IR spectra can be simulated from DFT frequency calculations. rsc.orgresearchgate.net For this compound, the most prominent features in a simulated IR spectrum would be the characteristic absorptions of the carboxylic acid group. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly affects the O-H stretching vibration. libretexts.orgmdpi.com

Table 3: Predicted Characteristic IR Absorption Frequencies Predictions are based on typical vibrational modes for the functional groups.

Functional Group Predicted Frequency (cm⁻¹) Description of Vibration
O-H (Carboxylic Acid) 2500 - 3300 (very broad) libretexts.org Stretching vibration, broadened by hydrogen bonding.
C-H (Aromatic) 3000 - 3100 Stretching vibrations of the ring C-H bonds.
C=O (Carbonyl) 1700 - 1725 Stretching vibration of the carbonyl double bond.
C=C, C=N (Aromatic/Pyrimidine) 1450 - 1600 Ring stretching vibrations.
C-O (Ether) 1200 - 1250 Asymmetric stretching of the ether linkage.

Simulated Ultraviolet-Visible (UV-Vis) spectra, often calculated using Time-Dependent Density Functional Theory (TD-DFT), predict electronic transitions. espublisher.comrsc.org For this compound, the spectrum would be dominated by π → π* transitions within the conjugated system formed by the phenoxy and pyrimidine moieties. espublisher.com The position of the maximum absorption wavelength (λmax) is sensitive to solvent effects, which can also be modeled computationally. nih.gov

Reactivity and Reaction Mechanism Modeling

Computational chemistry provides deep insights into the reactivity of a molecule. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.uaespublisher.com

Furthermore, reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactive nature. dntb.gov.ua These parameters are valuable for predicting how the molecule will behave in different chemical environments. Modeling can also be applied to investigate potential reaction mechanisms, such as esterification or decarboxylation, by calculating the transition state energies and reaction pathways, providing a theoretical basis for observed chemical transformations. mdpi.com This approach has been used to study the reactivity of other heterocyclic carboxylic acids. mdpi.com

Transition State Analysis and Reaction Pathways

Transition state analysis is a fundamental computational tool used to explore the energy barriers and mechanisms of chemical reactions. It involves locating the geometry of the transition state—the highest energy point along a reaction coordinate—which allows for the calculation of activation energies and provides insight into the feasibility of a proposed reaction pathway. grantome.com

For this compound, several reaction pathways can be theoretically investigated. Key reactive sites include the carboxylic acid group, the electron-deficient pyrimidine ring, and the phenoxy substituent.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions typical of its class, such as esterification or amidation. Computational analysis of these reactions would involve modeling the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The transition state would represent the formation or breakdown of this intermediate. The stability of the leaving group is a critical factor in these nucleophilic acyl substitution reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. A theoretical study on the addition of a phenoxide ion to perfluoropyrimidine demonstrated that substitution is a plausible reaction pathway. nih.gov In the case of this compound, the phenoxy group itself could be displaced by a strong nucleophile. Transition state analysis for such a reaction would likely show stabilization through π-complexation between the incoming nucleophile and the electron-deficient pyrimidine ring. nih.gov The activation energies for these types of substitutions are influenced by the angle of approach of the nucleophile and the stability of the Meisenheimer complex intermediate. nih.gov

Electrophilic Attack: While less favorable due to the electron-withdrawing nature of the pyrimidine ring and carboxylic acid, electrophilic attack on the phenoxy ring is also a possibility. Computational models could determine the activation barriers for reactions like nitration or halogenation on the phenoxy group.

The specific transition states and preferred reaction pathways are highly dependent on the reacting partner and conditions. Computational chemistry allows for the comparison of activation energies for these different possibilities, predicting the most likely chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule three-dimensionally. malayajournal.org It is an invaluable tool for predicting how molecules will interact, identifying regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and regions that are electron-poor (positive potential) and prone to nucleophilic attack. researchgate.netresearchgate.net The MEP is color-coded, with red indicating the most negative potential and blue indicating the most positive potential, following a scale of red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential based on its functional groups:

Negative Potential Regions (Electrophilic Attack Sites): The most significant regions of negative electrostatic potential (red/yellow) are anticipated to be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. researchgate.net These areas have a high electron density due to the electronegativity of oxygen and nitrogen atoms and the presence of lone pairs, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Potential Regions (Nucleophilic Attack Sites): Regions of positive electrostatic potential (blue) are expected to be found around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atoms attached to the aromatic rings. These areas are relatively electron-deficient and are the likely targets for attack by nucleophiles.

The MEP surface provides a comprehensive visualization of the molecule's electronic landscape, offering crucial clues about its reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnumberanalytics.com

In this compound, the FMOs are influenced by the electronic properties of its constituent parts:

HOMO: The highest occupied molecular orbital is expected to be primarily distributed over the electron-rich regions of the molecule. This would include the π-systems of the phenoxy group and the pyrimidine ring. The oxygen atom of the phenoxy group and the nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, would likely contribute significantly to the HOMO. Studies on carboxylic acids show that the HOMO is often concentrated on the oxygen atoms of the carboxyl group as well. quora.com

LUMO: The lowest unoccupied molecular orbital is anticipated to be localized on the most electron-deficient parts of the molecule. This would primarily be the pyrimidine ring, which is inherently electron-poor due to the two electronegative nitrogen atoms. mdpi.com The carbonyl carbon of the carboxylic acid group is also a strong candidate for LUMO localization, as it is electrophilic and susceptible to nucleophilic attack. libretexts.org

FMO analysis provides a powerful, albeit simplified, model for understanding the electronic behavior and predicting the outcomes of chemical reactions involving this compound. numberanalytics.comimperial.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity. nih.govtandfonline.com These models are invaluable in predicting the activity of new or untested compounds, thereby streamlining research and development.

QSAR Model Development (e.g., Multi-Linear Regression, GFA)

The development of a QSAR model involves selecting a set of molecules with known activities and calculating various molecular descriptors for them. Statistical methods are then employed to build a predictive equation.

Multi-Linear Regression (MLR): MLR is one of the most common methods used in QSAR. malayajournal.orgnih.gov It attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (activity) by fitting a linear equation to the observed data. researchgate.net The goal is to find a linear combination of descriptors that best correlates with the activity.

Genetic Function Approximation (GFA): GFA is a more advanced algorithm that uses principles of evolution to build QSAR models. nih.govresearchsolutions.com It starts with a population of random models and uses a genetic algorithm to "evolve" them through crossover and mutation operations, ultimately selecting for the models with the best predictive power. researchgate.net GFA can build models using not only linear terms but also higher-order polynomials and splines, allowing it to capture more complex, non-linear relationships between structure and activity. researchsolutions.com

Correlation with Theoretical Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to quantify the structural and physicochemical properties of the molecules. For a compound like this compound, these descriptors would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. siftdesk.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient) is a key descriptor that measures the molecule's hydrophobicity. siftdesk.org

A QSAR model establishes a correlation between a selection of these descriptors and the observed chemical activity, such as reaction rate or binding affinity.

Table 1: Hypothetical QSAR Descriptors and Activity for a Series of Pyrimidine Derivatives This table is for illustrative purposes only.

CompoundActivity (logRA)HOMO Energy (eV)Molecular Weight ( g/mol )LogPDipole Moment (Debye)
Derivative 11.25-6.8250.22.13.5
Derivative 21.45-6.5264.32.54.1
Derivative 31.10-7.1245.11.93.2
Derivative 41.60-6.3278.32.84.5

The model generated would be an equation similar to: Activity = c0 + c1*(Descriptor 1) + c2*(Descriptor 2) + ...

Molecular Docking and Binding Affinity Predictions (in relation to chemical interactions, e.g., catalyst binding)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a ligand and a protein's active site, but it is equally applicable to understanding how a molecule might bind to the active site of a chemical catalyst. uran.uaresearchgate.net

The process involves placing the ligand (in this case, this compound) into the binding site of a catalyst in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These predicted binding affinities can themselves be used as a powerful descriptor in a QSAR model, directly linking the molecule's ability to interact with a catalyst to its observed chemical activity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with Different Catalysts This table is for illustrative purposes only.

Catalyst TargetBinding Affinity (kcal/mol)Key Interacting Residues/AtomsType of Interaction
Catalyst A (Lewis Acid)-7.5Metal Center (e.g., Zn)Coordination with Pyrimidine N, Carboxylate O
Catalyst B (Brønsted Acid)-6.2Acidic ProtonHydrogen bond with Carboxylate O
Catalyst C (Transition Metal)-8.1Metal d-orbitalsπ-stacking with Pyrimidine/Phenoxy rings

These docking studies provide critical insights into the specific intermolecular forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process, guiding the design of more effective chemical processes.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. The spectrum of 4-Phenoxypyrimidine-5-carboxylic acid is expected to show distinct signals corresponding to the carboxylic acid proton, the pyrimidine (B1678525) ring protons, and the phenoxy group protons.

The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the region of 10.0-13.0 ppm. princeton.edulibretexts.org This significant downfield shift is due to the proton's acidic nature and its deshielding by the adjacent electronegative oxygen atoms. libretexts.org The broadness of the signal often results from hydrogen bonding and chemical exchange with the solvent or trace amounts of water. libretexts.orgstackexchange.com

The protons on the pyrimidine and phenyl rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. Specifically, the two protons on the pyrimidine ring (at positions 2 and 6) are expected to appear as distinct singlets, with their exact chemical shifts influenced by the electronic effects of the phenoxy and carboxylic acid substituents. The five protons of the phenoxy group would typically present as a more complex pattern of multiplets, reflecting their ortho, meta, and para positions relative to the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Pyrimidine-H (Position 2/6)~8.5 - 9.0Singlet
Pyrimidine-H (Position 2/6)~8.5 - 9.0Singlet
Phenyl-H (ortho, meta, para)~7.2 - 7.8Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual values may vary depending on solvent and experimental conditions. princeton.edulibretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak, revealing the total number of distinct carbon environments.

The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing significantly downfield in the range of 165-185 ppm. princeton.edulibretexts.orgpressbooks.pub The carbons of the pyrimidine and phenyl rings will resonate in the 110-170 ppm region. oregonstate.edu The carbon atoms directly attached to electronegative atoms (oxygen and nitrogen) will be shifted further downfield within this range. For instance, the C4 and C5 carbons of the pyrimidine ring, as well as the C1' carbon of the phenyl ring (attached to the ether oxygen), are expected to show significant downfield shifts. Quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Pyrimidine C-4 (C-OAr)~160 - 170
Pyrimidine C-2, C-6~150 - 160
Phenyl C-1' (C-O)~150 - 160
Phenyl C-2', C-3', C-4'115 - 135
Pyrimidine C-5 (C-COOH)~110 - 120

Note: Predicted values are based on typical chemical shift ranges. princeton.edupressbooks.puboregonstate.edulibretexts.org The assignments are hypothetical and would require experimental data for confirmation.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. princeton.edunih.gov This is particularly useful for identifying the connectivity between different parts of the molecule. For example, an HMBC experiment could show correlations between the pyrimidine protons and the carboxylic acid carbon, as well as between the phenyl protons and the pyrimidine C-4 carbon, confirming the phenoxy-pyrimidine linkage. princeton.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, which is especially useful for confirming the spin systems within the phenyl ring.

While less common for routine characterization, Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into intermolecular interactions, such as hydrogen bonding, and molecular packing in the solid state.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comlibretexts.orgspectroscopyonline.com This broadness is a hallmark of carboxylic acids and often overlaps with the C-H stretching vibrations. orgchemboulder.comspectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1690 and 1760 cm⁻¹. libretexts.orgtutorchase.com Its exact position can be influenced by conjugation with the pyrimidine ring and the extent of hydrogen bonding. pressbooks.pub

C-O Stretch: The spectrum will also feature a C-O stretching vibration from the carboxylic acid group, typically found in the 1210–1320 cm⁻¹ region. orgchemboulder.com

Aromatic and Ether Linkages: The presence of the aromatic rings (phenyl and pyrimidine) would be confirmed by C=C in-ring stretching absorptions around 1400-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. libretexts.orgvscht.cz The C-O-C stretching of the phenoxy ether linkage is expected to produce a distinct band, often around 1200-1250 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aromatic/PyrimidineC-H Stretch3000 - 3100Medium, Sharp
Carboxylic AcidC=O Stretch1690 - 1760Strong, Sharp
Aromatic/PyrimidineC=C Stretch1400 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Aryl EtherC-O-C Stretch1200 - 1250Strong
Carboxylic AcidO-H Bend910 - 950Medium, Broad

Note: Wavenumber ranges are based on established correlation tables. pressbooks.puborgchemboulder.comlibretexts.orgspectroscopyonline.comvscht.cz

A detailed analysis of the vibrational modes provides a complete picture of the molecule's dynamic behavior. Beyond the primary stretching vibrations, bending modes also offer structural confirmation. The O-H out-of-plane bend (or wag) of the carboxylic acid dimer gives rise to a characteristically broad absorption around 900-960 cm⁻¹. orgchemboulder.comspectroscopyonline.com The various in-plane and out-of-plane C-H bending vibrations of the aromatic rings contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, symmetric, non-polar vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. For this compound, the symmetric breathing modes of the aromatic rings would likely produce strong Raman signals, providing additional data for a comprehensive vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Weight Verification and Fragmentation Patterns

Electron Impact (EI) and Electrospray Ionization (ESI) are common MS techniques used to analyze pyrimidine derivatives. For this compound, with a molecular formula of C₁₁H₈N₂O₃, the expected molecular weight is approximately 216.19 g/mol . Mass spectrometry serves to verify this molecular weight by detecting the molecular ion peak (M⁺) or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. lew.ro

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, fragmentation is anticipated to occur at the ether linkage and the carboxylic acid group. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.orgyoutube.com The stable aromatic nature of the pyrimidine and phenyl rings means they are likely to appear as strong peaks in the spectrum. libretexts.org Cleavage of the ether bond is another expected fragmentation route. sapub.org

A rule-based approach can predict energetically stable fragment ions, which helps in the interpretation of the resulting mass spectrum. uni-halle.de

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Lost Fragment Description
216-Molecular Ion (M⁺)
199OHLoss of a hydroxyl radical from the carboxylic acid group.
171COOHLoss of the carboxylic acid group. libretexts.org
123C₆H₅OCleavage of the ether bond, loss of the phenoxy radical.
93C₅H₃N₂O₂Cleavage of the ether bond, formation of the phenoxy cation.

This table is based on general fragmentation principles for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₈N₂O₃ by matching the experimentally measured mass to the theoretically calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS experiments can provide data with comparable quality to other established methods. nih.govresearchgate.net

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional structure of a molecule in its crystalline form, including bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.gov This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. For this compound, this method would provide precise coordinates for each atom, confirming the connectivity and stereochemistry of the molecule. researchgate.net The analysis would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. In similar structures, such as other carboxylic acids and aromatic compounds, X-ray diffraction has been used to elucidate detailed structural features, including the conformation of substituent groups. researchgate.net

Polymorphism and Crystal Packing Effects

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs can exhibit different physical properties, such as melting point and solubility. The existence of polymorphs for this compound could be investigated using techniques like variable-temperature powder X-ray diffraction (VT-PXRD). nih.gov

The crystal packing of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. Carboxylic acids frequently form dimeric structures in the solid state, where the carboxyl groups of two molecules form a stable, hydrogen-bonded ring. mdpi.com Additionally, π-π stacking interactions between the aromatic phenyl and pyrimidine rings would likely play a significant role in stabilizing the crystal lattice.

Chromatographic and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity analysis of non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net An acid, like phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. helixchrom.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings absorb strongly.

Table 2: Representative HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid) helixchrom.com
Detection UV at 255 nm helixchrom.com
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table outlines a typical starting point for method development.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. The technique involves spotting the compound onto a stationary phase, typically a silica (B1680970) gel plate, and developing it with a suitable mobile phase.

A common challenge in the TLC analysis of carboxylic acids is the phenomenon of "tailing," where the spot appears elongated or streaky rather than compact. researchgate.net This is primarily due to strong hydrogen bond interactions between the carboxylic acid group and the polar Si-OH groups of the silica gel stationary phase. researchgate.net To counteract this and achieve sharper, more defined spots, a small quantity of a volatile acid, such as formic acid or acetic acid (e.g., 0.1-1%), is often incorporated into the mobile phase. researchgate.net This addition helps to suppress the ionization of the carboxylic acid, thereby reducing its strong interaction with the silica gel. researchgate.net

The choice of mobile phase is critical and is determined by the polarity of the compound. For acidic compounds like this compound, various solvent systems can be employed.

Table 1: Example TLC Mobile Phase Systems for Carboxylic Acids

Mobile Phase Composition Volume Ratio (V/V/V) Notes Source
Toluene : Chloroform : Ethanol (B145695) 4:4:2 Used for the analysis of leflunomide (B1674699) and its carboxylic acid degradation product. researchgate.net
Toluene : Ethyl Acetate (B1210297) : Glacial Acetic Acid 8:2:0.5 Developed for the estimation of Leflunomide in its pharmaceutical dosage form.
Toluene : Ethyl Acetate : Formic Acid 75:25:1 A system recommended for analyzing acidic compounds. researchgate.net

After development, the spots are visualized, typically under UV light, as the pyrimidine and phenoxy rings are UV-active.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis and quantification of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar, ionizable compound. nih.gov

In a typical RP-HPLC setup, the stationary phase is non-polar, most commonly a silica-based support chemically bonded with C18 (octadecylsilyl) groups. nih.gov The mobile phase is a polar, aqueous-based solvent system. The retention of the analyte is controlled by adjusting the composition of the mobile phase, including the ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer, and the pH of the buffer. helixchrom.comresearchgate.net

For carboxylic acids, the pH of the mobile phase is crucial; it is often kept acidic by adding trifluoroacetic acid (TFA) or phosphoric acid. nih.govhelixchrom.com An acidic pH ensures that the carboxylic acid group is in its protonated, less polar form, leading to better retention and sharper peak shapes on the reversed-phase column. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. nih.govhelixchrom.com

Table 2: Example HPLC Conditions for Pyrimidine and Related Carboxylic Acids

Analyte Type Column Mobile Phase Detection Source
Dihydroxypyrimidine Carboxylic Acids Eclipse C18 (3.5 µm, 4.6x100 mm) Gradient: A) 0.1% TFA in water, B) 0.1% TFA in acetonitrile UV (wavelength not specified) nih.gov
Pyridinecarboxylic Acid Isomers Coresep 100 (Mixed-mode) 5% Acetonitrile with 0.1% Phosphoric Acid UV at 255 nm helixchrom.com
Phenazine-1-carboxylic Acid Reversed-phase (unspecified) Methanol : 5 mmol/L Phosphate (B84403) Buffer (pH 5.0) (60:40) UV at 248 nm nih.gov

The method's robustness and reproducibility make it suitable for quality control during both synthesis and in final product validation. helixchrom.com

Gas Chromatography (GC)

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is generally not feasible. mdpi.com This limitation stems from the compound's low volatility and potential for thermal degradation at the high temperatures required for GC analysis. mdpi.com The polar carboxylic acid group can also lead to poor peak shape and adsorption within the GC column.

To overcome these challenges, a crucial sample preparation step known as derivatization is required. mdpi.comnih.gov Derivatization involves a chemical reaction to convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative. mdpi.com A common method is esterification or acylation. For instance, a study on a similar heterocyclic carboxylic acid, 1,3-thiazinane-4-carboxylic acid, employed derivatization with isobutyl chloroformate (IBCF) in the presence of a catalyst like pyridine. mdpi.comnih.gov This reaction converts the carboxylic acid into its isobutyl derivative, which is significantly more volatile and suitable for GC analysis. nih.gov

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS). mdpi.comnih.gov The GC separates the derivative from other components in the sample, and the MS provides mass information that confirms the identity of the compound. nih.gov

Table 3: GC-MS Analysis Workflow for Carboxylic Acids

Step Procedure Purpose Source
1. Derivatization Reaction of the carboxylic acid with a derivatizing agent (e.g., isobutyl chloroformate with pyridine). To increase volatility and thermal stability of the analyte. mdpi.comnih.gov
2. Extraction Liquid-liquid extraction of the derivative into an organic solvent (e.g., ethyl acetate). To isolate the derivatized analyte from the reaction mixture. nih.gov
3. GC Separation Injection of the extracted sample into the GC system. To separate the analyte derivative from other sample components. mdpi.comnih.gov

This GC-MS method, while more complex due to the required derivatization step, provides high sensitivity and specificity for the identification and quantification of the analyte. nih.gov

Compound Reference Table

Compound Name
This compound
Acetic Acid
Acetonitrile
Chloroform
Ethanol
Ethyl Acetate
Formic Acid
Isobutyl Chloroformate
Leflunomide
Light Petroleum
Methanol
Phosphoric Acid
Pyridine
1,3-Thiazinane-4-carboxylic acid
Toluene

Applications and Advanced Material Science Investigations

A Fundamental Building Block in Complex Organic Synthesis

The structural attributes of 4-phenoxypyrimidine-5-carboxylic acid make it an invaluable starting material for the creation of a wide array of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and construct intricate molecular frameworks.

Precursor for Diversely Functionalized Pyrimidine (B1678525) Derivatives

The this compound moiety serves as a foundational precursor for the synthesis of a broad spectrum of functionalized pyrimidine derivatives. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and nitriles, each offering a gateway to further chemical modifications. For instance, the amidation of the carboxylic acid group has been a key step in the development of biologically active compounds. This transformation allows for the introduction of various amine-containing fragments, leading to a library of derivatives with potentially diverse pharmacological properties. While direct and extensive studies detailing a wide array of functionalizations specifically on this compound are not extensively documented in the reviewed literature, the fundamental reactivity of the carboxylic acid group is a well-established principle in organic chemistry, suggesting its broad utility in this context.

A Scaffold for Novel Chemical Entities

The rigid pyrimidine core of this compound provides a stable and well-defined three-dimensional structure, making it an excellent scaffold for the design and synthesis of novel chemical entities with specific biological activities. This concept has been successfully demonstrated in the development of potent and orally efficacious TGR5 agonists, which are of interest for the treatment of metabolic diseases.

In a notable study, researchers utilized the 4-phenoxypyrimidine-5-carboxamide scaffold to create a series of compounds with significant TGR5 agonist activity. nih.gov The strategic modification of this scaffold, particularly through the introduction of different substituents, allowed for the fine-tuning of the compounds' potency and pharmacokinetic properties. One of the synthesized derivatives, compound 23g (a 4-phenoxypyrimidine-5-carboxamide derivative), exhibited impressive potency with EC50 values in the low nanomolar range for both human and mouse TGR5. nih.gov This compound demonstrated a significant dose-dependent glucagon-like peptide-1 (GLP-1) secretion effect and a notable reduction in blood glucose levels in preclinical models. nih.gov

Table 1: Bioactivity of a 4-Phenoxypyrimidine-5-carboxamide Derivative

Compound Target EC50 (nM) In Vivo Effect
23g Human TGR5 0.72 Significant dose-dependent GLP-1 secretion

This table showcases the potent activity of a compound built upon the this compound scaffold. nih.gov

This research underscores the value of the this compound core as a privileged scaffold in medicinal chemistry, providing a solid foundation for the development of new therapeutic agents.

Utility in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The structural features of this compound, particularly the carboxylic acid group, suggest its potential utility in such reactions. For example, in Ugi or Passerini reactions, a carboxylic acid is a key component.

While the direct participation of this compound in well-established MCRs has not been explicitly detailed in the available literature, the general principles of these reactions support its potential application. The pyrimidine ring could influence the reactivity and stereoselectivity of the MCR, potentially leading to the formation of unique and complex heterocyclic structures. Further research is warranted to explore the full potential of this compound in the realm of multi-component chemistry.

Ligand Design in Coordination Chemistry

The presence of both a carboxylic acid group and nitrogen atoms within the pyrimidine ring endows this compound with the ability to act as a versatile ligand in coordination chemistry. These functional groups can coordinate to metal ions, leading to the formation of a variety of coordination complexes, including metal-organic frameworks (MOFs).

Chelating Properties of the Carboxylic Acid and Pyrimidine Nitrogen Atoms

The carboxylic acid group and the nitrogen atoms of the pyrimidine ring in this compound can act as coordination sites for metal ions. The carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. Simultaneously, the nitrogen atoms of the pyrimidine ring can also participate in coordination, potentially leading to the formation of stable chelate rings. This chelation can enhance the stability of the resulting metal complexes.

The specific chelating behavior of this compound with various metal ions has not been extensively studied. However, the known coordination chemistry of similar pyrimidine-carboxylic acid derivatives suggests that it would be a competent chelating ligand, capable of forming well-defined coordination complexes with a range of metals.

Formation of Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the organic linker. Carboxylic acids are among the most common and effective linkers used in MOF synthesis.

Table 2: Potential Coordination Sites of this compound

Functional Group Potential Coordination Mode
Carboxylic Acid Monodentate, Bidentate, Bridging

This table outlines the potential ways in which this compound can bind to metal centers.

This compound stands out as a molecule of significant interest in contemporary chemical research. Its utility as a versatile building block enables the synthesis of complex and biologically active pyrimidine derivatives, as exemplified by the development of potent TGR5 agonists. Furthermore, its inherent properties as a chelating ligand open up avenues for the design of novel coordination complexes and potentially functional metal-organic frameworks. While some applications of this compound are well-documented, further exploration into its role in multi-component reactions and the synthesis of MOFs is poised to unlock even more of its chemical potential. The continued investigation of this compound is likely to lead to new discoveries in both medicinal chemistry and materials science.

Catalysis and Catalytic System Development

The structural features of this compound suggest its potential utility as either a direct organocatalyst or as a foundational building block for more complex catalytic systems.

While direct studies on this compound as an organocatalyst are not extensively documented, its constituent functional groups are prevalent in known catalytic systems. Carboxylic acids can act as Brønsted acid catalysts in various organic transformations. rsc.org Furthermore, pyrimidine derivatives have been incorporated into a variety of catalytic frameworks. researchgate.netgrowingscience.com

More plausibly, this compound can serve as a versatile precursor for the synthesis of advanced catalytic materials. The carboxylic acid group provides a convenient handle for anchoring the molecule onto a solid support, or for coordinating with metal centers to form metal-organic frameworks (MOFs) or coordination polymers with catalytic activity. nih.gov The pyrimidine and phenoxy moieties can be further functionalized to modulate the electronic and steric properties of the resulting catalyst. For example, the pyrimidine ring is a key component in ligands for various metal-catalyzed reactions.

The development of heterogeneous catalysts is a significant area of research, aiming to simplify catalyst recovery and reuse. This compound is a candidate for integration into such systems. The carboxylic acid group can be used to covalently attach the molecule to solid supports like silica (B1680970), polymers, or nanoparticles. rsc.org This immobilization would transform a potentially homogeneous catalyst into a heterogeneous one.

Reviews on the synthesis of pyrimidine derivatives highlight their use in creating supported catalysts, including those on magnetic nanoparticles for ease of separation. rsc.orgnih.govresearchgate.net For instance, pyrimidine-based structures have been supported on nano-magnetite complexes and bone char for use in organic synthesis. rsc.orgnih.gov The resulting material would benefit from the catalytic activity of the pyrimidine core, while the solid support would ensure its stability and recyclability. The specific role of the phenoxy group in such a system would be to influence the electronic environment of the active sites, potentially enhancing catalytic activity or selectivity.

Advanced Materials Applications (Non-Biological/Non-Clinical)

The exploration of novel organic molecules for advanced materials is a rapidly growing field. The electronic and self-assembly properties of this compound make it a candidate for investigation in polymer chemistry and molecular electronics.

Pyrimidine derivatives have been incorporated into polymer backbones to impart specific properties to the resulting materials. nih.gov While there is no direct evidence of this compound acting as a polymerization initiator, its carboxylic acid group could potentially be used to initiate certain types of polymerization. For example, some carboxylic acids can act as latent initiators in radical polymerization in the presence of hypervalent iodine compounds.

More likely, this compound would be used as a monomer or a functional additive in polymer synthesis. The carboxylic acid group can be converted to other functional groups, such as esters or amides, which can then be polymerized. The pyrimidine and phenoxy groups would then be pendant groups on the polymer chain, influencing the material's thermal, optical, and mechanical properties.

The extended π-system encompassing the pyrimidine and phenoxy rings suggests that this compound could be a building block for molecular electronic components. Theoretical studies would be necessary to evaluate its potential for charge transport, a key characteristic for molecular wires. The ability of carboxylic acids and pyrimidines to form directional hydrogen bonds could be exploited to create self-assembled, one-dimensional chains, which might exhibit conductive properties.

Furthermore, pyrimidine-containing compounds have been investigated for their luminescent properties and potential use in organic light-emitting devices (OLEDs). mdpi.com For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative has been shown to self-assemble into supramolecular microfibers with blue light-emitting properties. mdpi.com The conjugation present in this compound could lead to interesting photophysical properties. Theoretical modeling and experimental studies on its absorption and emission spectra would be required to assess its suitability for such applications. The incorporation of this molecule into conjugated polymers could also be a strategy to develop new light-emitting materials. mdpi.comrsc.org

Table 2: Summary of Potential Advanced Applications

Application AreaPotential Role of this compoundKey Functional Groups
Supramolecular ChemistryBuilding block for self-assembled structuresCarboxylic Acid, Pyrimidine Nitrogens
CatalysisOrganocatalyst or precursor for heterogeneous catalystsCarboxylic Acid, Pyrimidine Ring
Polymer ChemistryMonomer or functional additiveCarboxylic Acid, Phenoxy Group
Molecular ElectronicsComponent for molecular wires or OLEDsPyrimidine Ring, Phenoxy Group

Conjugation with Nanomaterials (e.g., Gold Nanoparticles, Carbon Nanotubes)

The direct conjugation of this compound with nanomaterials such as gold nanoparticles (AuNPs) and carbon nanotubes (CNTs) is not a widely documented area in publicly available scientific literature. However, the principles of nanomaterial functionalization with carboxylic acids are well-established, providing a theoretical framework for how such conjugation could be achieved.

The carboxylic acid group (-COOH) on the pyrimidine ring serves as a key functional handle for attachment to nanomaterial surfaces.

Gold Nanoparticles (AuNPs): Conjugation to gold nanoparticles can be achieved through several methods. While direct attachment of a carboxylic acid to a gold surface is possible, it is often less stable than thiol-gold bonds. A common strategy involves modifying the carboxylic acid to include a thiol group or using a bifunctional linker molecule that has a thiol group at one end to bind to the gold surface and another functional group at the other end to react with the carboxylic acid of the phenoxypyrimidine derivative.

Another established method is the use of carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). In this process, the carboxylic acid is activated by EDC/NHS to form a more reactive intermediate that can then readily form a stable amide bond with an amine-functionalized gold nanoparticle surface.

Carbon Nanotubes (CNTs): Functionalization of carbon nanotubes with carboxylic acids is a common technique to improve their dispersion in solvents and to provide sites for further chemical modification. The carboxylic acid group of this compound could be covalently attached to the surface of CNTs. This typically involves activating the carboxyl groups already present on the CNTs (introduced via oxidative processes) and then reacting them with an appropriate functional group on a derivative of the pyrimidine, or vice versa. The result is a stable linkage that integrates the properties of the phenoxypyrimidine moiety with the unique characteristics of the carbon nanotube.

Table 1: Potential Conjugation Strategies

Nanomaterial Linkage Type Reagents/Method
Gold Nanoparticles Amide Bond EDC/NHS coupling with amine-functionalized AuNPs
Carbon Nanotubes Amide Bond Activation of CNT carboxyl groups followed by reaction with an amino-pyrimidine derivative

Dye-Sensitized Solar Cells (DSSCs) Components

While specific studies detailing the use of this compound as a primary sensitizer (B1316253) or component in Dye-Sensitized Solar Cells (DSSCs) are not prominent in the available literature, the molecular structure possesses features relevant to this technology. The carboxylic acid group is a critical anchoring group for attaching dye molecules to the surface of semiconductor photoanodes, typically titanium dioxide (TiO₂).

For a molecule to be an effective sensitizer, its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be appropriately aligned with the conduction band of the semiconductor and the redox potential of the electrolyte. Theoretical calculations and experimental studies would be necessary to determine the suitability of derivatives of this compound for this application.

Agrochemical Research (Excluding Biological Effects)

Precursor for Agrochemically Relevant Scaffolds

The pyrimidine ring is a well-known toxophore found in numerous commercial agrochemicals. Therefore, this compound represents a valuable precursor for the synthesis of more complex molecules with potential herbicidal or fungicidal properties. The carboxylic acid function at the 5-position is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for agrochemical screening.

For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, which can significantly modulate the physicochemical properties and, consequently, the uptake and translocation of the compound in plants. The phenoxy group at the 4-position is also a common feature in certain classes of herbicides, suggesting that this scaffold combines two structurally important motifs.

Table 2: Potential Agrochemically Relevant Derivatives from this compound

Derivative Class Synthetic Transformation Potential Application Area
Amides Reaction with various amines Herbicides, Fungicides
Esters Reaction with various alcohols Herbicides, Fungicides

Synthetic Strategies in Crop Protection Chemistry

In the field of crop protection chemistry, the development of novel synthetic routes to access complex molecules from readily available starting materials is of high importance. This compound can be a key building block in the synthesis of new active ingredients. Synthetic strategies would likely focus on the elaboration of the core structure.

For example, the carboxylic acid could be used in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to novel chemical entities. Furthermore, the pyrimidine ring itself can be subject to various modifications, although the phenoxy group might direct substitution to specific positions.

The development of synthetic methodologies that allow for the late-stage functionalization of the this compound scaffold would be particularly valuable. This approach enables the rapid generation of a wide range of analogues for structure-activity relationship (SAR) studies, a critical component in the discovery and optimization of new crop protection agents.

Analytical Method Development and Characterization Strategies

Purity Profiling and Impurity Identification

The purity of 4-Phenoxypyrimidine-5-carboxylic acid is a critical quality attribute that directly impacts the quality of the final drug substance. A comprehensive purity profile involves the quantification of the main component and the detection, identification, and quantification of any process-related or degradation impurities. google.comresearchgate.net

Chromatographic Techniques for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile compounds like this compound. researchgate.netnih.gov A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its starting materials, intermediates, and by-products.

Method development would typically involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions. Given the acidic nature of the target molecule, a buffered mobile phase is essential to ensure consistent retention times and peak shapes. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govbiorxiv.org Detection is typically performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance. nih.gov For quantitative analysis, the method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. uran.ua

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Trace Impurity Detection

The detection and identification of trace impurities are crucial for ensuring the safety of the API. google.com The International Conference on Harmonisation (ICH) provides thresholds for reporting, identifying, and qualifying impurities. creative-proteomics.com For impurities present at levels below what can be accurately quantified by UV detection, more sensitive techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose. patsnap.comacs.org These hyphenated techniques provide not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for determining the molecular weight of impurities. google.com Fragmentation patterns obtained from MS/MS experiments can help elucidate the structure of unknown impurities by comparing them to the fragmentation of the parent compound. google.comacs.org

Potential process-related impurities in the synthesis of this compound could arise from the starting materials (e.g., 4-chloropyrimidine-5-carboxylic acid and phenol) or from side reactions, such as over-reaction or incomplete reaction. Degradation impurities might form under stress conditions like heat, light, acid, or base hydrolysis.

Table 2: Potential Impurities and Suggested Analytical Approach

Potential ImpurityOriginDetection Method
4-chloropyrimidine-5-carboxylic acidStarting MaterialHPLC-UV, LC-MS
Phenol (B47542)Starting MaterialGC-MS, HPLC-UV
Dimerized by-productsSide ReactionLC-MS/MS
Decarboxylation productDegradationLC-MS, GC-MS
Hydrolysis productsDegradationHPLC-UV, LC-MS

Reaction Monitoring Techniques

Monitoring the progress of the synthesis of this compound in real-time is essential for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality.

In-situ Spectroscopic Monitoring of Synthesis

In-situ (in the reaction vessel) spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are highly effective for real-time reaction monitoring. nih.govacs.org By inserting a probe directly into the reaction mixture, FTIR can track the concentration changes of reactants, intermediates, and products over time by monitoring their characteristic vibrational bands. acs.org

For the synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) reaction between a halosubstituted pyrimidine (B1678525) and phenol, in-situ FTIR could monitor the disappearance of the C-Cl stretching vibration of the starting material and the appearance of the C-O-C ether stretching vibration of the product. nih.gov This real-time data allows for the precise determination of reaction endpoints and can reveal the formation of any transient intermediates. nih.gov

Table 3: Illustrative FTIR Bands for Monitoring the Synthesis of this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Application
C-Cl (in starting material) Stretching~700-800Monitor disappearance of reactant
Ar-O-C (in product) Asymmetric Stretch~1200-1270Monitor appearance of product
C=O (in carboxylic acid) Stretching~1700-1725Monitor appearance of product
O-H (in phenol) Stretching~3200-3600Monitor disappearance of reactant

Kinetic Analysis of Reaction Progress

A detailed kinetic analysis provides a fundamental understanding of the reaction mechanism and the factors influencing the reaction rate. The synthesis of this compound via nucleophilic aromatic substitution (SNAr) can be studied by taking aliquots from the reaction mixture at different time intervals and quenching the reaction. These samples are then analyzed by a validated quantitative method, such as the HPLC method described in section 7.1.1, to determine the concentration of reactants and products.

By plotting the concentration of the product versus time, the reaction rate can be determined. Further experiments varying the concentration of reactants, catalyst (if any), and temperature can elucidate the rate law and activation energy of the reaction. For SNAr reactions, the rate is typically dependent on the concentrations of both the electrophilic substrate and the nucleophile. The reaction can be either a stepwise process involving a Meisenheimer complex or a concerted mechanism. Kinetic studies can help to distinguish between these pathways.

Table 4: Hypothetical Kinetic Data for the Formation of this compound

Time (min)[4-chloropyrimidine-5-carboxylic acid] (M)[this compound] (M)
00.1000.000
100.0820.018
200.0670.033
300.0550.045
600.0300.070
900.0170.083
1200.0090.091

This data can be used to determine the reaction order and the rate constant, providing valuable information for process scale-up and optimization.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The future of synthesizing 4-phenoxypyrimidine-5-carboxylic acid and its derivatives lies in the development of pathways that offer higher efficiency, atom economy, and novel structural outcomes. Traditional methods are being reimagined and novel strategies are emerging.

One promising direction is the advancement of multi-component reactions (MCRs) . An operationally simple, one-pot, three-step tandem method has been developed for analogous 4-arylamino-5-carboxyl pyrimidine (B1678525) derivatives using four reactive substrates. researchgate.net Adapting such MCRs could allow for the rapid assembly of the 4-phenoxypyrimidine (B1625929) core from simple, readily available precursors in a single operation, significantly reducing synthesis time and waste. researchgate.net

Another key area is the development of novel cyclization strategies . A recently reported sustainable, metal- and additive-free [2+2+2] cyclization of vinyl thianthrenium salts with nitriles presents a powerful method for constructing 2,4,6-trisubstituted pyrimidines under mild conditions. rsc.org Exploring this electro-philic reaction could provide a new, environmentally benign route to the pyrimidine core of the target molecule. rsc.org

Furthermore, the use of advanced catalytic systems is set to redefine pyrimidine synthesis. Iridium-pincer complexes, for example, have been shown to efficiently catalyze the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org Such reactions proceed through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org Applying this technology could enable the construction of the this compound scaffold from simple alcohol building blocks, aligning with the principles of sustainable synthesis. acs.org

Novel Synthetic Approach Key Reagents/Catalysts Potential Advantages Relevant Findings
Multi-Component Reactions (MCRs)Triphosgene, arylamine, ethyl acetoacetate, ureasHigh atom economy, short reaction times, simplified workupA one-pot, four-component method has been established for similar pyrimidine derivatives. researchgate.net
Metal-Free [2+2+2] CyclizationVinyl thianthrenium salts, nitrilesSustainable, mild conditions, avoids metal catalystsProvides access to 2,4,6-trisubstituted pyrimidines with broad substrate tolerance. rsc.org
Iridium-Catalyzed SynthesisAmidines, alcohols, PN5P-Ir-pincer complexHigh regioselectivity, uses alcohols as building blocks, liberates H2 and H2OEnables assembly of unsymmetrically substituted pyrimidines from simple precursors. acs.org
Minisci-Type Radical Reactions5-halopyrimidines, alkylpyruvates, Fe(II)High regioselectivity, provides access to key intermediatesAllows for the direct synthesis of 5-halopyrimidine-4-carboxylic acid esters, which are precursors for further functionalization. researchgate.netucla.edu

Exploration of Advanced Functionalization Strategies

Future research will heavily focus on advanced functionalization to fine-tune the physicochemical and biological properties of this compound. This involves strategic modifications at the carboxylic acid group, the pyrimidine core, and the phenoxy moiety.

The carboxylic acid group is a prime site for modification. Beyond standard esterification and amidation, novel strategies are being explored. For instance, the synthesis of pyridyl amides of related thieno[2,3-d]pyrimidine-4-carboxylic acids has been shown to be an effective way to combine pharmacophores. uran.ua A more advanced strategy involves the complete transformation of the carboxylic acid. A recently developed method for the decarboxylative borylation of carboxylic acids using nickel catalysts could transform the title compound into a novel 4-phenoxypyrimidine-5-boronic acid . drugdiscoverytrends.com This would open up a new chemical space, as boronic acids have unique properties and reactivity, including tight-binding capabilities with biological targets. drugdiscoverytrends.com

The pyrimidine ring itself offers opportunities for late-stage functionalization. While the ring is electron-deficient, radical reactions such as the Minisci reaction can be used to introduce substituents. researchgate.netucla.edu Future work could focus on direct C-H functionalization, a powerful tool for installing new groups without pre-functionalized starting materials, thereby increasing synthetic efficiency.

Finally, the phenoxy group can be modulated to influence properties. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can alter the electronic character, solubility, and steric profile of the entire molecule, impacting its interactions with biological targets.

Functionalization Site Modification Strategy Potential Impact Rationale/Supporting Evidence
5-Carboxylic AcidConversion to Amides/BioisosteresModulate solubility, cell permeability, and target bindingPeptide coupling is an effective method for creating amide derivatives of similar heterocyclic carboxylic acids. uran.ua
5-Carboxylic AcidDecarboxylative BorylationAccess to novel boronic acid derivatives with unique reactivityNickel-catalyzed methods can convert abundant carboxylic acids into valuable boronic acids. drugdiscoverytrends.com
Pyrimidine RingC-H FunctionalizationIntroduce diverse substituents for SAR studiesC-H functionalization is a growing field for efficient, late-stage modification of heterocycles.
Phenoxy MoietySubstitution on Phenyl RingFine-tune electronic properties and steric interactionsThe position of substituents on aromatic rings is known to greatly influence biological activity. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of new molecules based on the this compound scaffold. harvard.edu These computational tools can accelerate the discovery process by rapidly navigating vast chemical spaces. iscientific.org

De Novo Drug Design will be a key application. Generative models, such as variational autoencoders (VAEs), generative adversarial networks (GANs), and deep conditional transformer neural networks like SyntaLinker, can be trained on existing chemical data to propose novel molecules. harvard.edunih.gov These tools can perform "scaffold hopping" or generate derivatives with optimized properties. nih.gov For instance, ML has been used to design novel coumarin-pyrimidine co-drug derivatives, demonstrating its ability to create synergistic hybrid molecules. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling using ML will enable rapid virtual screening. Ensemble learning algorithms have already been successfully applied to model the activity of pyrimidine derivatives, significantly improving predictive accuracy over single models. ijcit.com By building robust QSAR models, researchers can predict the biological activity and pharmacokinetic properties (ADMET) of newly designed this compound derivatives before committing to their synthesis.

AI/ML Application Specific Tool/Technique Function in Chemical Design Example/Relevance
De Novo Molecular DesignGenerative Models (GANs, VAEs), TransformersProposes novel molecular structures with desired properties.A deep generative model was used to design novel pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. nih.gov
Virtual ScreeningQSAR with Ensemble Learning (Bagging, AdaBoost)Predicts biological activity and ADMET properties of virtual compounds.Ensemble ML methods improved QSAR predictions for pyrimidine-based DHFR inhibitors. ijcit.com
Synthesis PlanningAI Retrosynthesis (e.g., ReTReK, IBM RXN)Predicts efficient and novel synthetic pathways for target molecules.AI tools can automate the "deconstruction" of complex molecules to identify viable starting materials and reactions. chemcopilot.com

Sustainable Chemistry and Circular Economy Implications

The principles of sustainable chemistry and the circular economy are becoming integral to chemical research and manufacturing, with significant implications for the lifecycle of compounds like this compound.

The adoption of green chemistry approaches for synthesis is a primary focus. nih.gov This includes using safer and more sustainable techniques like microwave-assisted synthesis, mechanochemistry (ball milling), and ultrasound-induced synthesis to increase yields, reduce reaction times, and minimize waste. rasayanjournal.co.innih.gov The goal is to replace hazardous solvents and toxic reagents with greener alternatives, such as using water as a solvent or employing solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net Catalyst selection is also crucial, with a move towards non-toxic, recyclable catalysts. benthamdirect.com

Beyond green synthesis, the broader concept of a circular economy aims to minimize waste and maximize resource utilization throughout a product's lifecycle. efpia.eu For the pharmaceutical industry, this involves designing products and processes for durability, reuse, and recycling. pharmaceutical-networking.comoutlookbusiness.com While challenging in a highly regulated industry, this can be applied through several strategies. efpia.eu Conducting a Lifecycle Assessment (LCA) can quantify the environmental impact from raw material extraction to end-of-life, identifying hotspots for improvement. pharmaceutical-networking.com Key circular strategies include the recovery and reuse of solvents, designing packaging for recyclability, and exploring the use of renewable or waste-based feedstocks for chemical synthesis. pharmamanufacturing.com The ultimate goal is to shift from a linear "take-make-dispose" model to a closed-loop system that retains the value of materials and minimizes environmental impact. outlookbusiness.com

Q & A

Q. What synthetic routes are commonly employed to synthesize 4-Phenoxypyrimidine-5-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrimidine precursors. For example, substitution reactions at the 4-position of pyrimidine rings using phenoxy groups can be achieved via nucleophilic aromatic substitution under optimized conditions (e.g., anhydrous DMF, 80–100°C, 12–24 hours). Catalysts like palladium or copper may enhance coupling efficiency . Oxidation of methyl or hydroxymethyl groups at the 5-position to carboxylic acids is often performed using KMnO₄ or CrO₃ under acidic conditions . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How can structural characterization of this compound be optimized?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.5 ppm, carboxylic proton at δ 12–13 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₉N₂O₃: 217.06) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : This compound serves as a scaffold for enzyme inhibition studies. For instance:
  • Kinase Inhibition : Structural analogs have shown binding affinity to ATP-binding pockets in kinases (IC₅₀ values: 0.1–10 µM) via hydrogen bonding with the carboxylic acid group .
  • Antimicrobial Activity : Derivatives with halogen substitutions (e.g., Cl, F) at the 2-position exhibit MIC values of 2–8 µg/mL against E. coli and S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anticancer activity?

  • Methodological Answer :
  • Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position enhances cytotoxicity (e.g., IC₅₀ reduced from 25 µM to 5 µM in MCF-7 cells) .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazoles or sulfonamides improves metabolic stability while retaining target affinity .
  • Data-Driven Design : Computational docking (AutoDock Vina) identifies key interactions with EGFR or VEGFR-2 active sites. For example, phenoxy group π-π stacking with Phe786 in EGFR .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrimidine-5-carboxylic acid derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) to minimize variability .
  • Meta-Analysis : Cross-reference datasets from PubChem and Reaxys to identify outliers. For example, discrepancies in IC₅₀ values for the same compound may arise from differences in cell viability assays (MTT vs. resazurin) .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME calculate logP (optimal range: 1–3), topological polar surface area (<140 Ų), and CYP450 metabolism sites .
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) in hepatocyte incubations .
  • In Silico Toxicity : Derek Nexus predicts potential hepatotoxicity (e.g., structural alerts for quinone formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.